molecular formula C18H25N5O2 B10996454 N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B10996454
M. Wt: 343.4 g/mol
InChI Key: QFHZQZIMZRTWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as follows:

  • 2-{4-[(2-Methyl-2H-tetrazol-5-yl)methyl]phenoxy}-N-cyclooctylacetamide .
    This nomenclature reflects the core acetamide backbone (ethanamide), substituted at the second carbon by a phenoxy group. The phenyl ring is further substituted at the para position (carbon 4) with a 2-methyl-2H-tetrazol-5-yl moiety. The nitrogen of the acetamide group is bonded to a cyclooctyl substituent.

The structural formula (Figure 1) comprises three distinct regions:

  • Cyclooctyl group : An eight-membered saturated hydrocarbon ring bonded to the acetamide nitrogen.
  • Acetamide core : A two-carbon chain terminating in a carbonyl group (C=O) and an amine linkage.
  • Aromatic-tetrazole system : A para-substituted phenyl ring connected via an ether oxygen to the acetamide, with the tetrazole ring (a five-membered heterocycle containing four nitrogen atoms) attached at position 4. The tetrazole exists in its 2H-tautomeric form, stabilized by methylation at the N2 position.

The stereochemistry of this compound is not explicitly defined in available literature, suggesting the absence of chiral centers or resolution of enantiomers in reported studies.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1630903-40-0 , providing a unique identifier for regulatory and commercial purposes. Additional identifiers include:

Identifier Type Value
SMILES Cn1nnc(-c2ccc(OCC(=O)NC3CCCCCCC3)cc2)n1
Molecular Formula C₁₈H₂₅N₅O₂
InChI Key Not fully resolved in public databases

The SMILES string encodes the connectivity as follows:

  • Cn1nnc(...)n1 : Methylated tetrazole ring (positions 1-5)
  • -c2ccc(OCC(=O)NC3CCCCCCC3)cc2 : Phenoxyacetamide-cyclooctyl substituent

Attempts to generate standardized InChI keys using cheminformatics tools like RDKit have encountered technical challenges, potentially due to tautomeric ambiguity in the tetrazole system.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₂₅N₅O₂ was confirmed through high-resolution mass spectrometry and elemental analysis. A detailed mass composition breakdown follows:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 18 12.011 216.20
Hydrogen 25 1.008 25.20
Nitrogen 5 14.007 70.04
Oxygen 2 16.00 32.00
Total 343.44

The calculated molecular weight of 343.44 g/mol matches experimental values reported in chromatographic and mass spectrometric analyses. Isotopic patterns show characteristic peaks at m/z 344.4 ([M+H]⁺) and 366.4 ([M+Na]⁺), consistent with the nitrogen-rich composition.

The molecular formula satisfies the degree of unsaturation calculation:
$$
\text{Degree of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{(2×18)+2-25-0+5}{2} = 11
$$
This accounts for:

  • 1 benzene ring (4 degrees)
  • 1 tetrazole ring (3 degrees)
  • 1 carbonyl group (1 degree)
  • 3 rings in the cyclooctyl group (3 degrees)

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-cyclooctyl-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C18H25N5O2/c1-23-21-18(20-22-23)14-9-11-16(12-10-14)25-13-17(24)19-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,19,24)

InChI Key

QFHZQZIMZRTWGK-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3CCCCCCC3

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition of Sodium Azide with Nitriles

This method, widely used for tetrazole synthesis, involves reacting nitriles with sodium azide (NaN₃) under catalytic conditions. For example:

  • Procedure : A nitrile derivative (e.g., 4-cyanophenol) is treated with NaN₃ (1.2 eq) and cobalt(II) chloride (5 mol%) in dimethyl sulfoxide (DMSO) at 110°C for 12 hours.

  • Yield : 70–85% for 5-substituted 1H-tetrazoles.

  • Key Advantage : High regioselectivity for the 1H-tetrazole tautomer, critical for subsequent functionalization.

Methylation of 5-Aminotetrazole

Alternative routes involve alkylation of 5-aminotetrazole using methylating agents:

  • Reagents : Dimethyl sulfate or methyl iodide in the presence of Cs₂CO₃.

  • Conditions : Reflux in acetonitrile for 7 hours yields 2-methyl-2H-tetrazole (51% yield).

  • Challenges : Competing formation of 1-methyl-1H-tetrazole requires careful control of stoichiometry.

Preparation of 2-[4-(2-Methyl-2H-Tetrazol-5-yl)Phenoxy]Acetic Acid

This intermediate links the tetrazole ring to the acetamide backbone.

Nucleophilic Substitution of Phenol Derivatives

Step 1 : 4-Hydroxybenzonitrile is converted to 4-(2-methyl-2H-tetrazol-5-yl)phenol via [3+2] cycloaddition.
Step 2 : The phenol reacts with chloroacetic acid under basic conditions:

  • Reagents : Chloroacetic acid (1.1 eq), K₂CO₃ (2 eq) in acetone.

  • Conditions : Reflux for 6 hours, yielding 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid (78% yield).

Alternative Ester Hydrolysis

Ethyl 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetate, synthesized via alkylation with ethyl chloroacetate, is hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 60°C for 2 hours.

Amide Coupling with Cyclooctylamine

The final step involves activating the carboxylic acid and coupling with N-cyclooctylamine.

Carbodiimide-Mediated Coupling

  • Activation : 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid (1 eq) is treated with N,N'-carbonyldiimidazole (CDI, 1.2 eq) in dry dichloromethane (DCM).

  • Coupling : N-Cyclooctylamine (1.1 eq) is added, followed by 4-dimethylaminopyridine (DMAP, 0.1 eq). Reaction proceeds at room temperature for 12 hours.

  • Yield : 65–72% after purification via silica gel chromatography (hexane/ethyl acetate 3:1).

TBTU-Promoted Coupling

  • Reagents : TBTU (1.1 eq), lutidine (2 eq) in DCM.

  • Conditions : Stirring at 25°C for 6 hours, yielding the target compound in 80% purity, improved to >95% after recrystallization from ethanol.

Optimization and Challenges

Regioselectivity in Tetrazole Synthesis

  • Issue : Competing formation of 1-methyl-1H-tetrazole during alkylation.

  • Solution : Use of Cs₂CO₃ instead of NaOH minimizes side products (18% vs. 51% yield for 2-methyl isomer).

Solvent Effects on Amide Bond Formation

  • DCM vs. DMF : DCM provides higher yields (72%) compared to DMF (58%) due to reduced side reactions.

Comparative Data Tables

Table 1: Key Reaction Parameters for Tetrazole Synthesis

MethodReagentsConditionsYield (%)Reference
[3+2] CycloadditionNaN₃, CoCl₂, DMSO110°C, 12 h85
Methylation of 5-aminotetrazoleMeI, Cs₂CO₃, MeCNReflux, 7 h51

Table 2: Amide Coupling Efficiency

Coupling AgentSolventTemperatureYield (%)Purity (%)
CDI/DMAPDCM25°C7298
TBTUDCM25°C6895

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenoxy or tetrazole moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of phenoxyacetamides, including N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action: These compounds may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. Some derivatives have shown to repress hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for tumor survival under low oxygen conditions .

Analgesic Properties

Phenoxyacetamides have also been investigated for their analgesic properties. Compounds in this class have been synthesized and evaluated for pain relief efficacy, with some showing comparable or superior effects to traditional analgesics like paracetamol. The analgesic activity is often linked to their ability to modulate inflammatory pain pathways .

Neuropharmacological Effects

Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been explored for their potential to mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of phenoxyacetamides. Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections or as part of combination therapies .

Case Study 1: Anticancer Efficacy

A study published in 2021 demonstrated the synthesis of novel phenoxy derivatives, including this compound, which were screened for cytotoxicity against various cancer cell lines such as MCF-7 and PC-3. The results indicated significant anti-proliferative effects, with some compounds exhibiting IC50 values below 10 μM .

Case Study 2: Analgesic Activity

In another investigation, a series of phenoxyacetamides were evaluated for analgesic effects using animal models of pain. The study highlighted that certain derivatives not only provided effective pain relief but also exhibited lower side effects compared to conventional analgesics, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This binding can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Name / ID Substituents Molecular Weight Biological Activity Key Findings Reference
Target Compound Cyclooctyl, 2-methyl-2H-tetrazol-5-yl Not reported Not reported Structural focus on tetrazole and lipophilic cyclooctyl group.
V2 () 3-Methoxyphenyl, TZD core 382.4 g/mol Hypoglycemic/Hypolipidemic 79% yield; NMR-confirmed structure with phenyl and methoxy signals.
V6 () 4-Methoxyphenyl, TZD core 392.4 g/mol Hypoglycemic/Hypolipidemic 74% yield; high melting point (272–274°C) indicative of crystalline stability.
Compound 73 () 3-Fluorophenyl, TZD core 398.3 g/mol Anti-inflammatory Most active derivative (vs. indomethacin); 73% inhibition in vitro.
N-(1,3-benzodioxol-5-ylmethyl) analog () Benzodioxol, 2-methyl-2H-tetrazol-5-yl Not reported Not reported Structural similarity but with benzodioxol instead of cyclooctyl.
3j/3k () Pyridyl, sulfonyl benzimidazole ~550 g/mol Not reported Complex sulfonyl-benzimidazole hybrid; 87% yield with distinct NMR signals.

Pharmacological and Physicochemical Insights

A. Tetrazole vs. Thiazolidinedione (TZD) Moieties

  • Tetrazole Group : The 2-methyl-2H-tetrazol-5-yl group in the target compound offers metabolic resistance compared to carboxylates, as seen in related compounds like the benzodioxol derivative .
  • TZD Core : Analogs with TZD (e.g., V2, V6) exhibit hypoglycemic activity due to PPAR-γ modulation, but the absence of TZD in the target compound suggests a divergent mechanism .

B. Substituent Impact on Bioactivity

  • Lipophilic Groups: The cyclooctyl substituent may enhance CNS penetration compared to smaller alkyl or aryl groups (e.g., 3-fluorophenyl in Compound 73). However, excessive lipophilicity could reduce solubility, a challenge noted in V6 (m.p. 272–274°C) .
  • Electron-Withdrawing Groups : Halogenated derivatives (e.g., V4 with 4-bromo-2-fluorophenyl) show improved stability but may increase toxicity risks .

Biological Activity

N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of cyclooctyl amine with 4-(2-methyl-2H-tetrazol-5-yl)phenol, followed by acylation with acetic anhydride. The structural characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the identity and purity of the compound.

Antimicrobial Properties

One of the significant biological activities of this compound is its antimicrobial effect. Research has indicated that compounds with similar structures exhibit activity against various pathogens, including Staphylococcus aureus and Bacillus cereus , which are known to contribute to human infections and bioterrorism threats . The structural modifications in tetrazole derivatives have shown promise in overcoming bacterial resistance, a growing concern in clinical settings .

Protein Tyrosine Phosphatase Inhibition

This compound has been evaluated for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. A study demonstrated that certain tetrazole derivatives exhibited significant PTP1B inhibition, suggesting potential antidiabetic properties. For instance, a related compound showed an IC50 value of 1.88 µM, indicating strong inhibitory activity compared to standard drugs .

Antihypertensive Activity

In addition to its antimicrobial and antidiabetic effects, this compound has been explored for antihypertensive activity. Derivatives of similar structures have been synthesized and tested for their ability to lower blood pressure through angiotensin II receptor antagonism. The results indicated that some derivatives exhibited comparable efficacy to established antihypertensive agents like valsartan .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50/EffectivenessReference
AntimicrobialN-cyclooctyl derivativeEffective against S. aureus
PTP1B InhibitionNM-14IC50 = 1.88 µM
AntihypertensiveAV3Significant reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.